Cyclohexyl hydrogen sulfate

Description

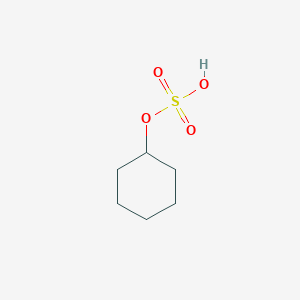

Structure

3D Structure

Properties

IUPAC Name |

cyclohexyl hydrogen sulfate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O4S/c7-11(8,9)10-6-4-2-1-3-5-6/h6H,1-5H2,(H,7,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCZUCGRGTXIWLR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)OS(=O)(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Cyclohexyl Hydrogen Sulfate

This guide provides a comprehensive technical overview of the primary synthetic routes to cyclohexyl hydrogen sulfate, a significant intermediate in organic chemistry. Tailored for researchers, scientists, and professionals in drug development, this document delves into the mechanistic underpinnings, detailed experimental protocols, and comparative analysis of the prevalent synthesis methodologies.

Introduction

This compound (C₆H₁₂O₄S) is an organic sulfate ester that serves as a valuable intermediate in various chemical transformations.[1] Its synthesis is a classic example of electrophilic addition and alcohol sulfation reactions. This guide will explore the two principal pathways for its preparation: the direct sulfation of cyclohexene and the sulfation of cyclohexanol using various reagents. A thorough understanding of these mechanisms and experimental parameters is crucial for optimizing reaction outcomes and ensuring product purity.

Synthesis via Electrophilic Addition to Cyclohexene

The reaction of cyclohexene with concentrated sulfuric acid is a direct and well-established method for the synthesis of this compound.[1] This method is a cornerstone of electrophilic addition reactions taught in organic chemistry.

Mechanistic Pathway

The reaction proceeds through a stepwise mechanism involving the electrophilic attack of the sulfuric acid on the cyclohexene double bond.

-

Electrophilic Attack: The electron-rich π-bond of the cyclohexene acts as a nucleophile, attacking a proton (H⁺) from the sulfuric acid. Sulfuric acid serves as the electrophile due to the polarized H-O bond.[1]

-

Carbocation Formation: This attack leads to the formation of a secondary carbocation intermediate on the cyclohexane ring. This step is typically the rate-determining step of the reaction.

-

Nucleophilic Capture: The resulting hydrogensulfate anion (HSO₄⁻) then acts as a nucleophile, attacking the positively charged carbocation to form the final product, this compound.[1]

Caption: Reaction mechanism of this compound synthesis from cyclohexene.

Experimental Protocol: Synthesis from Cyclohexene

This protocol is a representative laboratory-scale procedure.

Materials:

-

Cyclohexene

-

Concentrated sulfuric acid (96-98%)

-

Ice bath

-

Stirring apparatus

-

Separatory funnel

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

In a flask equipped with a stirrer and placed in an ice bath, slowly add a chilled mixture of concentrated sulfuric acid and a small amount of water.

-

With vigorous stirring, add cyclohexene dropwise to the chilled sulfuric acid solution, maintaining the temperature below 10°C to minimize side reactions such as polymerization.[1]

-

After the addition is complete, continue stirring for an additional hour in the ice bath to ensure the reaction goes to completion.

-

Carefully pour the reaction mixture over crushed ice to quench the reaction and precipitate the product.

-

Separate the aqueous layer and wash the organic layer with cold water, followed by a dilute sodium bicarbonate solution to neutralize any remaining acid.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude this compound.

Purification:

The crude product can be further purified by recrystallization or column chromatography.

Synthesis via Sulfation of Cyclohexanol

The sulfation of cyclohexanol offers an alternative route to this compound. This method involves the reaction of the alcohol with a suitable sulfating agent. The choice of sulfating agent is critical and influences the reaction conditions and outcomes.

Common Sulfating Agents and Their Mechanisms

Several reagents can be employed for the sulfation of alcohols, each with its own advantages and disadvantages.[2]

-

Chlorosulfonic Acid (ClSO₃H): This is a highly reactive and effective sulfating agent. The reaction proceeds via a nucleophilic attack of the cyclohexanol oxygen on the sulfur atom of chlorosulfonic acid, with the subsequent elimination of hydrogen chloride gas.[3]

Caption: Reaction pathway for the sulfation of cyclohexanol using chlorosulfonic acid.

-

Sulfur Trioxide-Pyridine Complex (SO₃·py): This complex is a milder and more selective sulfating agent compared to chlorosulfonic acid.[4] The pyridine acts as a carrier for the highly reactive sulfur trioxide. The reaction mechanism involves the nucleophilic attack of the alcohol on the sulfur atom of the complex.

Caption: Sulfation of cyclohexanol using the sulfur trioxide-pyridine complex.

Experimental Protocol: Sulfation of Cyclohexanol with Chlorosulfonic Acid

Materials:

-

Cyclohexanol

-

Chlorosulfonic acid

-

Anhydrous dichloromethane (DCM) or other suitable inert solvent

-

Inert atmosphere (e.g., nitrogen or argon)

-

Ice bath

-

Stirring apparatus

Procedure:

-

In a flask under an inert atmosphere, dissolve cyclohexanol in anhydrous DCM.

-

Cool the solution in an ice bath to 0°C.

-

Slowly add chlorosulfonic acid dropwise to the stirred solution. The reaction is exothermic and generates HCl gas, so proper ventilation is essential.

-

After the addition is complete, allow the reaction to stir at 0°C for 1-2 hours.

-

The reaction mixture can be carefully quenched by pouring it onto a mixture of ice and a suitable base (e.g., sodium bicarbonate) to neutralize the excess acid.

-

Separate the organic layer, wash it with brine, and dry it over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude product.

Comparative Analysis of Synthesis Routes

| Feature | Synthesis from Cyclohexene | Sulfation of Cyclohexanol (Chlorosulfonic Acid) | Sulfation of Cyclohexanol (SO₃·pyridine) |

| Starting Material | Cyclohexene | Cyclohexanol | Cyclohexanol |

| Reagents | Concentrated H₂SO₄ | Chlorosulfonic Acid | Sulfur trioxide-pyridine complex |

| Reaction Type | Electrophilic Addition | Nucleophilic Substitution | Nucleophilic Substitution |

| Advantages | Direct, uses common reagents.[1] | High reactivity, often good yields. | Milder conditions, higher selectivity, fewer side reactions.[4] |

| Disadvantages | Potential for polymerization and other side reactions.[1] | Highly corrosive and moisture-sensitive reagent, produces HCl gas.[3] | Reagent can be more expensive and may require preparation. |

| Typical Yield | Moderate to good | Good to high | Good to high |

Characterization of this compound

Proper characterization is essential to confirm the identity and purity of the synthesized this compound.

Spectroscopic Data

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show a characteristic downfield shift for the proton on the carbon bearing the sulfate group (C1-H) due to the electron-withdrawing nature of the sulfate ester. The remaining cyclohexyl protons will appear as a complex multiplet in the upfield region.[1]

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will show a downfield shift for the carbon atom attached to the sulfate group (C1).

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit strong absorption bands characteristic of the sulfate group, typically in the regions of 1210-1270 cm⁻¹ (asymmetric S=O stretching) and 1000-1060 cm⁻¹ (symmetric S-O stretching).[1]

Industrial Considerations

On an industrial scale, the synthesis of alkyl sulfates, including this compound, often favors continuous processes for efficiency and safety. The reaction of alcohols with sulfur trioxide is a common industrial method.[3] Careful control of reaction temperature and stoichiometry is crucial to prevent side reactions and ensure high product quality. The choice of reactor design, such as falling film reactors, is important for managing the exothermic nature of the sulfation reaction.

Conclusion

The synthesis of this compound can be effectively achieved through either the electrophilic addition of sulfuric acid to cyclohexene or the sulfation of cyclohexanol. The choice of method depends on factors such as the availability of starting materials, desired purity, and scale of the reaction. The use of milder sulfating agents like the sulfur trioxide-pyridine complex can offer advantages in terms of selectivity and reduced side products, which is particularly important in the synthesis of sensitive molecules for pharmaceutical applications. A thorough understanding of the reaction mechanisms and careful control of experimental conditions are paramount for the successful synthesis of this versatile chemical intermediate.

References

-

Corson, B. B.; Ipatieff, V. N. Cyclohexylbenzene. Organic Syntheses. 1939, 19, 36. [Link]

-

Coleman, G. H.; Johnstone, H. F. Cyclohexene. Organic Syntheses. 1925, 5, 33. [Link]

-

Knowledge Exchange - Campus Research Month: Structural identification of this compound with 60 MHz NMR. [Link]

-

Chemithon. Sulfonation and Sulfation Processes. [Link]

-

Williamson, K. L. Synthesis and Reactions of Alkenes: Cyclohexene from Cyclohexanol. Macroscale and Microscale Organic Experiments, 2nd Ed. 1994, Houghton Mifflin, Boston. [Link]

-

Organic Syntheses Procedure. [Link]

-

Experiment 5 – Procedure Summary Cyclohexene Synthesis Day 1. [Link]

-

PubChem. This compound. [Link]

- Google Patents. Process for the preparation of cyclohexanol and/or cyclohexanone.

-

ResearchGate. A) Initial sulfation attempts using SO3 ⋅ pyridine and SO3 ⋅ DMF. B)... [Link]

-

PubChem. Cyclohexyl sulfate. [Link]

- Google Patents. Synthesis method of 4- (4' -alkylcyclohexyl) cyclohexanol.

-

National Center for Biotechnology Information. Chemical Sulfation of Small Molecules – Advances and Challenges. [Link]

- Google Patents.

-

Britannica. Sulfation. [Link]

-

National Center for Biotechnology Information. Chemical approaches to the sulfation of small molecules: current progress and future directions. [Link]

-

ResearchGate. Chemical Sulfation of Small Molecules – Advances and Challenges. [Link]

-

MDPI. Sulfation of Various Polysaccharide Structures: Different Methods and Perspectives. [Link]

-

Pure. Chemical Approaches to the Sulfation of Small Molecules. [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

- Google Patents. Process for the production of cyclohexyl compounds.

-

PubChem. Cyclohexylammonium hydrogen sulfate. [Link]

-

PubChem. Cyclohexyl hydrogen sulfite. [Link]

- Google Patents.

- Google Patents.

Sources

An In-depth Technical Guide on the Electrophilic Addition of Sulfuric Acid to Cyclohexene

This guide provides a comprehensive technical overview of the electrophilic addition of sulfuric acid to cyclohexene, a classic and illustrative reaction in organic chemistry. It is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of the reaction mechanism, practical experimental procedures, and critical safety considerations.

Introduction: The Significance of Electrophilic Addition

The reaction between cyclohexene and sulfuric acid is a cornerstone example of electrophilic addition, a fundamental process in the synthesis of a wide array of organic compounds.[1][2] In this reaction, the electron-rich double bond of the cyclohexene ring is attacked by an electrophile, leading to the formation of a saturated compound.[3][4][5] This particular reaction typically proceeds to yield cyclohexyl hydrogen sulfate as the primary product.[1][2] This intermediate is of significant interest as it can be readily hydrolyzed to produce cyclohexanol, a valuable precursor in the synthesis of pharmaceuticals and other fine chemicals.[1][6][7] Understanding the nuances of this reaction provides a solid foundation for manipulating more complex alkene systems.

The Reaction Mechanism: A Stepwise Exploration

The electrophilic addition of sulfuric acid to cyclohexene proceeds through a well-established two-step mechanism involving a carbocation intermediate.[3][4][8]

Step 1: Electrophilic Attack and Formation of the Carbocation

Concentrated sulfuric acid is a strong acid and acts as the electrophile in this reaction. The reaction is initiated by the attack of the pi (π) electrons of the cyclohexene double bond on a proton (H⁺) from the sulfuric acid.[3][9][10][11] This results in the breaking of the carbon-carbon double bond and the formation of a new carbon-hydrogen single bond.[3] Consequently, a secondary carbocation intermediate is formed on the adjacent carbon atom.[3][4] The hydrogensulfate ion (HSO₄⁻) is also generated in this step.[3][4]

Step 2: Nucleophilic Attack by the Hydrogensulfate Ion

The positively charged carbocation is highly reactive and is subsequently attacked by the nucleophilic hydrogensulfate ion (HSO₄⁻).[1][3] The lone pair of electrons on one of the oxygen atoms of the hydrogensulfate ion forms a covalent bond with the electron-deficient carbon of the carbocation.[10] This step results in the formation of the final product, this compound.[1]

Below is a diagram illustrating the electrophilic addition mechanism:

Caption: The mechanism of electrophilic addition of sulfuric acid to cyclohexene.

Experimental Protocol: Synthesis of this compound

This section outlines a generalized, field-proven protocol for the synthesis of this compound. Researchers should adapt this procedure based on their specific laboratory conditions and scale.

Reagents and Materials

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Concentration | Notes |

| Cyclohexene | C₆H₁₀ | 82.14 | >99% | |

| Sulfuric Acid | H₂SO₄ | 98.08 | Concentrated (98%) | Highly corrosive. Handle with extreme care.[12][13] |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | Anhydrous | For extraction. |

| Sodium Bicarbonate | NaHCO₃ | 84.01 | Saturated Solution | For neutralization. |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | Solid | For drying. |

Step-by-Step Methodology

-

Reaction Setup: In a fume hood, place a round-bottom flask equipped with a magnetic stirrer in an ice-water bath to maintain a low temperature.

-

Addition of Reactants: Carefully add a measured amount of cyclohexene to the flask. While stirring vigorously, slowly add an equimolar amount of concentrated sulfuric acid dropwise. The slow addition and cooling are crucial to control the exothermic nature of the reaction.[14]

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir in the ice bath for a specified period (e.g., 1 hour). The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up and Isolation:

-

Quench the reaction by slowly pouring the mixture over crushed ice.

-

Transfer the mixture to a separatory funnel and extract the product with diethyl ether.

-

Wash the organic layer sequentially with cold water and a saturated sodium bicarbonate solution to neutralize any remaining acid.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

-

Purification and Characterization

The crude product can be further purified by recrystallization or column chromatography. The structure and purity of the final product should be confirmed using analytical techniques such as:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure of this compound.[1]

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the S=O and O-H stretches.

-

Mass Spectrometry (MS): To determine the molecular weight of the product.[1]

Below is a diagram illustrating the experimental workflow:

Caption: A typical workflow for the synthesis and purification of this compound.

Factors Influencing the Reaction

Several factors can influence the outcome of the electrophilic addition of sulfuric acid to cyclohexene:

-

Temperature: The reaction is typically carried out at low temperatures (0-10 °C) to minimize side reactions, such as polymerization of the alkene.[6] Higher temperatures can also lead to the dehydration of the product back to the alkene.

-

Concentration of Sulfuric Acid: Concentrated sulfuric acid is required for the reaction to proceed efficiently.[4][11] Dilute sulfuric acid will favor the hydration of cyclohexene to cyclohexanol, where water acts as the nucleophile.[15][16]

-

Reaction Time: Sufficient reaction time is necessary to ensure complete conversion of the starting material.

Safety Protocols and Waste Disposal: A Critical Consideration

Working with concentrated sulfuric acid necessitates strict adherence to safety protocols due to its highly corrosive nature.[12][13][17]

Personal Protective Equipment (PPE)

-

Eye Protection: Chemical splash goggles and a face shield are mandatory.[12][13]

-

Hand Protection: Use acid-resistant gloves (e.g., butyl rubber, neoprene).[13][18]

-

Body Protection: A chemical-resistant apron or lab coat should be worn.[12]

-

Respiratory Protection: Work in a well-ventilated fume hood to avoid inhaling any vapors.[14][18]

Handling and Storage

-

Always add acid to water slowly, never the other way around, to dissipate the heat generated during dilution.[13][14][19]

-

Store concentrated sulfuric acid in a cool, dry, and well-ventilated area away from incompatible materials.[12][14] Containers should be clearly labeled and inspected regularly for leaks.[12]

Spill Response

In case of a spill, evacuate the area and contain the spill with an inert absorbent material like sand or vermiculite.[13] Neutralize the spill with a weak base such as sodium bicarbonate before cleaning up.[13]

Waste Disposal

-

Acidic waste must be neutralized before disposal.

-

Slowly add the acidic waste to a large volume of a stirred, cold solution of a weak base like sodium bicarbonate or soda ash until the pH is neutral.[20][21]

-

Once neutralized, the solution can typically be disposed of down the drain with copious amounts of water, in accordance with local regulations. Always consult your institution's specific waste disposal guidelines.[13]

Conclusion

The electrophilic addition of sulfuric acid to cyclohexene is a powerful and illustrative reaction in organic synthesis. A thorough understanding of its mechanism, coupled with meticulous experimental technique and unwavering attention to safety, enables researchers to effectively utilize this reaction for the synthesis of valuable chemical intermediates. The principles outlined in this guide are broadly applicable to a range of electrophilic addition reactions and serve as a foundation for further exploration in the field of organic chemistry.

References

-

Clark, J. (2023). Explaining electrophilic addition involving sulphuric acid. Chemguide. [Link]

-

VelocityEHS. (2014). Sulfuric Acid Safety Tips – Sulfuric Acid MSDS Information. [Link]

-

CORECHEM Inc. Safe Handling Guide: Sulfuric Acid. [Link]

-

Save My Exams. (2024). Addition Reactions of Alkenes. [Link]

-

Chemistry LibreTexts. (2023). Reactions of Alkenes with Sulfuric Acid. [Link]

-

Lab Alley. How to Safely Dispose of Sulfuric Acid. [Link]

-

Westlab. (2023). Safety Protocols For Handling Sulfuric Acid in Laboratories. [Link]

-

Organic Syntheses. (1921). Cyclohexene. [Link]

-

Clark, J. (2023). Explaining electrophilic addition involving sulphuric acid and unsymmetrical alkenes. Chemguide. [Link]

-

Teck. (2018). Sulphuric Acid Safety Data Sheet. [Link]

-

Scribd. 2.4electrophilic Addition - Symmetrical Alkenes and Sulphuric Acid. [Link]

-

Chemistry Student. (2022). Alkenes: Electrophilic Addition with H2SO4 (A-level Chemistry). YouTube. [Link]

-

Doc Brown's Chemistry. mechanism addition sulfuric/sulphuric acid water to alkenes electrophilic ionic mechanism steps ethene propene reagents reaction conditions organic synthesis. [Link]

-

Organic Syntheses. (1941). Cyclohexene. [Link]

-

Chemguide. (2023). THE REACTION BETWEEN SYMMETRICAL ALKENES AND SULPHURIC ACID. [Link]

-

Scribd. Cyclohexanol To Cyclohexene. [Link]

-

Quora. (2019). What is the reaction between cyclohexene and sulfuric acid? [Link]

-

Homework.Study.com. What are ways of disposing concentrated sulfuric acid? [Link]

- Google Patents. (1982). Process for the preparation of cyclohexanol and/or cyclohexanone.

-

Quora. (2015). What is the proper way to dispose sulfuric acid? [Link]

-

Sulfuric Acid on the Web. Regulatory Related FAQs. [Link]

-

YouTube. (2022). BTEC Applied Science - Unit 5 Chemistry - Electrophilic addition of Sulfuric Acid to Alkenes. [Link]

-

Brainly.in. (2018). Conversion of cyclohexene to cyclohexanol can be conveniently achieved by. [Link]

-

PrepChem.com. Preparation of cyclohexene. [Link]

-

Quora. (2017). What are the products formed when 2 moles of cyclohexene reacts with conc h2so4? [Link]

-

University of Missouri–St. Louis. Synthesis of Cyclohexene The Dehydration of Cyclohexanol. [Link]

-

chemrevise. (2021). 3.4 Alkenes. [Link]

-

Brainly.in. (2018). Reaction of cyclohexene with concentrated sulphuric acid. [Link]

-

Pearson+. Predict the product of the following reaction. [Link]

-

Organic Syntheses. (2011). Working with Hazardous Chemicals. [Link]

-

National Center for Biotechnology Information. This compound. PubChem Compound Database. [Link]

-

National Center for Biotechnology Information. Cyclohexyl sulfate. PubChem Compound Database. [Link]

-

Organic Syntheses. (1943). Cyclohexylbenzene. [Link]

-

MDPI. (2018). Metalloenzyme-like Catalytic System for the Epoxidation of Olefins with Dioxygen Under Ambient Conditions. [Link]

-

Cole-Parmer. Chemical Compatibility Database. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. savemyexams.com [savemyexams.com]

- 5. scribd.com [scribd.com]

- 6. EP0053847A1 - Process for the preparation of cyclohexanol and/or cyclohexanone - Google Patents [patents.google.com]

- 7. brainly.in [brainly.in]

- 8. mechanism addition sulfuric/sulphuric acid water to alkenes electrophilic ionic mechanism steps ethene propene reagents reaction conditions organic synthesis [docbrown.info]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. m.youtube.com [m.youtube.com]

- 11. chemguide.co.uk [chemguide.co.uk]

- 12. ehs.com [ehs.com]

- 13. Safe Handling Guide: Sulfuric Acid - CORECHEM Inc. [corecheminc.com]

- 14. westlab.com.au [westlab.com.au]

- 15. quora.com [quora.com]

- 16. Page loading... [guidechem.com]

- 17. teck.com [teck.com]

- 18. CCOHS: Sulfuric Acid [ccohs.ca]

- 19. quora.com [quora.com]

- 20. laballey.com [laballey.com]

- 21. downloads.regulations.gov [downloads.regulations.gov]

An In-depth Technical Guide to the Physical Properties of Cyclohexyl Hydrogen Sulfate

Introduction

Cyclohexyl hydrogen sulfate (CAS No. 3233-51-0) is an organic sulfate ester of significant interest in synthetic organic chemistry.[1] It serves as a key intermediate in various chemical transformations, most notably in the hydration of cyclohexene to produce cyclohexanol.[1] Its formation is a classic example of an electrophilic addition reaction.[1] This guide provides a comprehensive overview of the known physical properties of this compound, outlines detailed experimental protocols for their determination, and discusses the theoretical basis for these methodologies. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this compound's characteristics for its effective application and handling.

Molecular and Chemical Identity

A foundational understanding of a compound begins with its basic molecular and chemical identifiers.

| Property | Value | Source |

| Molecular Formula | C₆H₁₂O₄S | PubChem[2] |

| Molecular Weight | 180.22 g/mol | PubChem[2] |

| IUPAC Name | This compound | PubChem[2] |

| CAS Number | 3233-51-0 | BenchChem[1] |

| InChI Key | UCZUCGRGTXIWLR-UHFFFAOYSA-N | BenchChem[1] |

| Canonical SMILES | C1CCC(CC1)OS(=O)(=O)O | PubChem[2] |

Synthesis and Purification

The most direct route for the synthesis of this compound is the electrophilic addition of sulfuric acid to cyclohexene.[1]

Caption: Figure 1: Synthesis of this compound.

Experimental Protocol for Synthesis and Purification

-

Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, place freshly distilled cyclohexene. The flask should be cooled in an ice-water bath.

-

Addition of Sulfuric Acid: Slowly add concentrated sulfuric acid (96-98%) dropwise to the stirred cyclohexene, maintaining the reaction temperature between 5-10 °C. The molar ratio of cyclohexene to sulfuric acid should be approximately 1:1.2.

-

Reaction Monitoring: After the addition is complete, continue stirring the mixture at the same temperature for an additional hour to ensure the reaction goes to completion.

-

Quenching and Extraction: Pour the reaction mixture slowly into ice-cold water with vigorous stirring. This will hydrolyze any unreacted sulfuric acid and precipitate the product. Extract the aqueous mixture with a suitable organic solvent, such as diethyl ether or dichloromethane.

-

Washing: Wash the organic layer sequentially with cold water, a dilute solution of sodium bicarbonate to neutralize any remaining acid, and finally with brine. The use of warm water and dilute alkali can help to avoid emulsification.[3]

-

Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be further purified by vacuum distillation or recrystallization from a suitable solvent system.

Spectroscopic Properties

Spectroscopic analysis is crucial for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.[4] A study has demonstrated the structural identification of this compound using a 60 MHz NMR spectrometer, utilizing 96% sulfuric acid as a catalyst and reactant to stabilize the carbocation intermediate for detection.[5]

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the cyclohexane ring. The proton attached to the oxygen-bearing carbon (H-1) will be deshielded due to the electron-withdrawing effect of the sulfate group and will thus resonate at a lower field compared to the other cyclohexane protons.[4]

-

¹³C NMR: The carbon NMR spectrum will show signals corresponding to the different carbon environments in the cyclohexane ring. The carbon atom bonded to the sulfate group will be significantly downfield shifted.

Infrared (IR) Spectroscopy

FT-IR spectroscopy is a valuable tool for identifying the functional groups present in this compound.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Source |

| O-H Stretch (hydrogen sulfate) | Broad, ~3400 | BenchChem[4] |

| C-H Stretch (cyclohexane) | 2850 - 2950 | BenchChem[4] |

| S=O Asymmetric Stretch | ~1215 - 1270 | BenchChem[4] |

| S=O Symmetric Stretch | ~1030 - 1060 | BenchChem[4] |

| C-O Stretch | ~1000 | BenchChem[4] |

| S-O Stretch | ~800 - 900 | BenchChem[4] |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and to gain structural information through fragmentation analysis. In tandem mass spectrometry (MS/MS), characteristic fragment ions such as the hydrogen sulfate anion (HSO₄⁻) at m/z 97 and the sulfite radical anion (•SO₃⁻) at m/z 80 can be observed, providing confident identification.[4]

Core Physical Properties and Their Experimental Determination

While computed physical properties are available, experimentally determined values for this compound are not widely reported in the readily available literature. The following sections detail the standard methodologies for determining these crucial properties.

Melting Point

The melting point is a fundamental physical property that indicates the purity of a crystalline solid.

-

Experimental Protocol (Capillary Method):

-

Ensure the this compound sample is pure and completely dry.

-

Finely powder a small amount of the sample.

-

Pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in a calibrated melting point apparatus.

-

Heat the apparatus at a rate of 10-15 °C/min initially, and then slow down to 1-2 °C/min as the expected melting point is approached.

-

Record the temperature range from the appearance of the first liquid drop to the complete melting of the sample.

-

Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid. Due to the thermal lability of organic sulfates, distillation under reduced pressure is recommended to prevent decomposition.

-

Experimental Protocol (Vacuum Distillation):

-

Place the purified this compound in a distillation flask.

-

Assemble a vacuum distillation apparatus, ensuring all joints are properly sealed.

-

Connect the apparatus to a vacuum pump and a manometer to monitor the pressure.

-

Gradually apply vacuum and begin heating the distillation flask.

-

Record the temperature at which the liquid boils and the corresponding pressure.

-

The boiling point at atmospheric pressure can be estimated using a nomograph if needed, though direct measurement at atmospheric pressure is likely to cause decomposition.[1]

-

Density

Density is the mass per unit volume of a substance.

-

Experimental Protocol (Pycnometer Method):

-

Accurately weigh a clean and dry pycnometer (a flask with a precise volume).

-

Fill the pycnometer with the liquid this compound, ensuring no air bubbles are present.

-

Place the filled pycnometer in a thermostat-controlled water bath to bring it to a specific temperature (e.g., 25 °C).

-

Remove any excess liquid from the capillary opening.

-

Dry the outside of the pycnometer and weigh it accurately.

-

The density is calculated by dividing the mass of the liquid by the volume of the pycnometer.

-

Solubility

Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution. The principle of "like dissolves like" suggests that this compound, being a polar molecule, will have some solubility in polar solvents.[6]

-

Experimental Protocol (Gravimetric Method):

-

Prepare a saturated solution of this compound in the desired solvent (e.g., water, ethanol, acetone) at a specific temperature by adding an excess of the solute to the solvent and stirring until equilibrium is reached.

-

Carefully filter the saturated solution to remove any undissolved solute.

-

Accurately measure a known volume of the clear saturated solution into a pre-weighed container.

-

Evaporate the solvent completely under controlled conditions (e.g., in an oven at a temperature below the decomposition point of the solute).

-

Weigh the container with the dried residue.

-

The solubility is calculated as the mass of the dissolved solute per volume of the solvent (e.g., in g/L).

-

Caption: Figure 2: Workflow for Physical Property Determination.

Thermal Properties

Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) can provide valuable information about the thermal stability and phase transitions of this compound. High-temperature oxidation of this compound can lead to thermal decomposition, releasing sulfur trioxide and cyclohexanol.[1]

Differential Scanning Calorimetry (DSC)

DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It can be used to determine melting point, glass transition temperature, and other phase transitions.

-

Experimental Protocol:

-

Accurately weigh a small amount (5-10 mg) of the sample into an aluminum DSC pan.

-

Seal the pan and place it in the DSC instrument.

-

Heat the sample at a controlled rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).

-

Record the heat flow as a function of temperature. Endothermic events like melting will appear as peaks.

-

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to determine the thermal stability and decomposition profile of a material.

-

Experimental Protocol:

-

Accurately weigh a sample (5-10 mg) into a TGA pan.

-

Place the pan in the TGA instrument.

-

Heat the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).

-

Record the mass loss as a function of temperature. The onset of mass loss indicates the beginning of decomposition.

-

Safety and Handling

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any vapors. Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as bases and oxidizing agents.[7] Keep containers tightly closed.

Conclusion

This compound is a valuable synthetic intermediate with well-defined spectroscopic characteristics. However, there is a notable gap in the publicly available, experimentally verified data for its core physical properties such as melting point, boiling point, density, and quantitative solubility. This guide has provided a summary of the known computed and qualitative properties, along with detailed, field-proven experimental protocols to enable researchers to determine these values accurately and safely. The methodologies outlined herein provide a robust framework for the comprehensive physical characterization of this compound, which is essential for its effective application in research and development.

References

-

Organic Syntheses. (n.d.). Cyclohexylbenzene. Retrieved from [Link]

-

Knowledge Exchange. (n.d.). Structural identification of this compound with 60 MHz NMR. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14004329, this compound. Retrieved from [Link]

-

Procter & Gamble. (2023, December 13). Safety Data Sheet. Retrieved from [Link]

-

University of California, Berkeley. (n.d.). Safe Storage of Hazardous Chemicals. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 22497783, Cyclohexyl sulfate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5284372, Cyclohexylammonium hydrogen sulfate. Retrieved from [Link]

-

Wikipedia. (n.d.). Solvent. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. This compound | C6H12O4S | CID 14004329 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. cyclohexylhydrazinium hydrogen sulphate | 68143-28-2 [chemnet.com]

- 5. Cyclohexyl sulfate | C6H11O4S- | CID 22497783 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Solvent - Wikipedia [en.wikipedia.org]

- 7. ehs.berkeley.edu [ehs.berkeley.edu]

Cyclohexyl hydrogen sulfate CAS number 3233-51-0

An In-depth Technical Guide to Cyclohexyl Hydrogen Sulfate (CAS 3233-51-0)

Introduction

This compound (CAS 3233-51-0) is an organic sulfate ester that serves as a pivotal, yet often transient, intermediate in several key organic transformations.[1] While not typically isolated as a final product for commercial application, its formation and subsequent reactions are fundamental to classic synthetic pathways, including the hydration of cyclohexene to cyclohexanol and the alkylation of aromatics.[1][2][3] This guide provides a comprehensive technical overview of its chemical properties, synthesis methodologies, mechanistic pathways, and analytical characterization, tailored for researchers and professionals in chemical synthesis and drug development.

Physicochemical Properties and Molecular Structure

This compound is an acidic ester resulting from the reaction of cyclohexanol or cyclohexene with sulfuric acid.[1][4] Its structure combines a non-polar cyclohexane ring with a highly polar hydrogen sulfate group, rendering it amphiphilic.

Molecular Identifiers and Properties

A summary of the key computed physicochemical properties is presented below. This data is essential for predicting its behavior in various solvent systems and for its characterization using mass spectrometry.

| Property | Value | Source |

| CAS Number | 3233-51-0 | [1][5] |

| Molecular Formula | C₆H₁₂O₄S | [1][5] |

| Molecular Weight | 180.22 g/mol | [1][5] |

| IUPAC Name | This compound | [5] |

| InChI Key | UCZUCGRGTXIWLR-UHFFFAOYSA-N | [1][5] |

| SMILES | C1CCC(CC1)OS(=O)(=O)O | [5] |

| Topological Polar Surface Area | 72 Ų | [5] |

| Hydrogen Bond Donor Count | 1 | [5] |

| Hydrogen Bond Acceptor Count | 4 | [5] |

Structural Representation

The structure consists of a cyclohexane ring bonded to an oxygen atom, which in turn is bonded to a sulfur atom that is double-bonded to two other oxygen atoms and single-bonded to a hydroxyl group.

Caption: 2D structure of this compound.

Synthesis and Mechanistic Pathways

The synthesis of this compound is a cornerstone example of electrophilic addition, a fundamental reaction in organic chemistry. Understanding the mechanism is key to controlling the reaction and predicting outcomes with substituted alkenes.

Primary Synthesis Route: Electrophilic Addition to Cyclohexene

The most direct and common method for preparing this compound involves the reaction of cyclohexene with cold, concentrated sulfuric acid.[1][4][6]

Causality of Experimental Choices:

-

Reagent: Concentrated sulfuric acid is used not only as a reactant but also as the electrophile source. The highly polarized H-O bond provides the electrophilic proton (H⁺) that initiates the reaction.[6]

-

Temperature: The reaction is typically conducted in the cold. Lower temperatures are crucial to minimize side reactions, such as polymerization of the alkene and the formation of dialkyl sulfates.

Reaction Mechanism:

-

Electrophilic Attack: The electron-rich pi (π) bond of the cyclohexene double bond acts as a nucleophile, attacking a proton from the sulfuric acid molecule.[1]

-

Carbocation Formation: This attack breaks the π bond and forms a new carbon-hydrogen bond. The other carbon atom of the original double bond is left with a positive charge, forming a secondary cyclohexyl carbocation intermediate. This is the rate-determining step.[1]

-

Nucleophilic Capture: The negatively charged hydrogen sulfate anion (HSO₄⁻), formed in the first step, then acts as a nucleophile, attacking the carbocation to form the final product, this compound.[1]

Caption: Mechanism of this compound synthesis.

Alternative Synthetic Routes

While the addition to cyclohexene is most common, sulfation can also be achieved starting from cyclohexanol.[7]

-

Direct Sulfation of Cyclohexanol: Reacting cyclohexanol with a suitable sulfating agent, such as chlorosulfonic acid or a sulfur trioxide-pyridine complex, can yield the desired product.[1][8] This method avoids the carbocation intermediate of the alkene route but requires careful handling of highly reactive sulfating agents.

-

DCC-Mediated Sulfation: Dicyclohexylcarbodiimide (DCC) can be used to mediate the sulfation of alcohols with sulfuric acid. This method was first reported for aliphatic alcohols and proceeds under mild conditions.[8]

Applications in Synthetic Chemistry

This compound's primary value lies in its role as a reactive intermediate, particularly in the industrial synthesis of cyclohexanol and cyclohexylbenzene.

Synthesis of Cyclohexanol

The formation of this compound is the intermediate step in the indirect hydration of cyclohexene to produce cyclohexanol.[1][3]

Workflow Protocol: Indirect Hydration of Cyclohexene

-

Ester Formation: Cyclohexene is reacted with 50-70% sulfuric acid to form this compound, as described in Section 2.1.[3] In some industrial processes, this stage is catalyzed by iron(II) sulfate to improve efficiency.[3]

-

Hydrolysis: The resulting reaction mixture containing the alkyl hydrogen sulfate is diluted with water and heated.[4]

-

Mechanism: The water acts as a nucleophile, attacking the carbon atom bonded to the sulfate group. The hydrogen sulfate ion is an excellent leaving group, facilitating the SN1-type reaction to form cyclohexanol and regenerate the sulfuric acid catalyst.[4][6]

-

Purification: The cyclohexanol product is immiscible with the aqueous acid and can be separated and purified by distillation.[4][9]

Caption: Workflow for the hydrolysis of the title compound to cyclohexanol.

Synthesis of Cyclohexylbenzene

This compound is an intermediate in the acid-catalyzed Friedel-Crafts alkylation of benzene with cyclohexene.[2][10]

Causality of the Process: In the presence of excess benzene and sulfuric acid, the cyclohexyl carbocation formed during the synthesis of this compound can be intercepted by the electron-rich benzene ring. This electrophilic aromatic substitution reaction yields cyclohexylbenzene, a precursor in an alternative route to phenol and cyclohexanone.[2][10] The purpose of subsequent washes with sulfuric acid and sodium hydroxide in the published protocol is to remove any unreacted starting material and byproducts, including converting any stable dialkyl sulfate into the water-soluble this compound for easy removal.[2]

Analytical Characterization

Confident identification of this compound, especially in a reaction mixture, relies on standard spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: High-resolution proton NMR is a powerful tool for structural confirmation. The proton attached to the carbon bearing the sulfate group (H-1) is expected to be significantly deshielded due to the electron-withdrawing effect of the sulfate ester, causing it to resonate at a lower field (higher ppm) compared to the other protons on the cyclohexane ring.[1]

-

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern. It provides definitive confirmation of the compound's mass (180.22 g/mol ) and the presence of the sulfate moiety through characteristic fragmentation.[1]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is useful for identifying the key functional groups. The presence of the sulfate ester is indicated by strong characteristic absorption bands corresponding to the S=O and S-O stretches.[1]

Related Compounds and Their Applications

Derivatives of cyclohexyl sulfate have been developed as effective and reusable catalysts in organic synthesis. For example, Cyclohexane-1,4-diyl bis(hydrogen sulfate) has been demonstrated to be an efficient, environmentally friendly, homogeneous Brønsted acid catalyst for multi-component reactions like the Biginelli reaction.[1] Its catalytic activity stems from the two acidic hydrogen sulfate groups attached to the cyclohexane ring, which can protonate reactants and facilitate complex transformations.[1]

Safety and Handling

Specific, detailed toxicology and safety data for isolated this compound (CAS 3233-51-0) is not widely available in public safety literature.[11] Therefore, handling should be approached with the caution appropriate for a strong organic acid and sulfate ester.

-

General Precautions: As a derivative of sulfuric acid, it should be considered corrosive and irritating. Avoid contact with skin and eyes.[12]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any potential vapors or aerosols.

-

Stability: Organic sulfates can be susceptible to hydrolysis, especially in the presence of moisture, heat, or strong acids/bases, reverting to the corresponding alcohol and sulfuric acid. Store in a cool, dry, well-sealed container.

Conclusion

This compound is a fundamentally important organic intermediate whose chemistry underpins large-scale industrial processes. While its isolation is often unnecessary for synthetic chemists who use it in situ, a thorough understanding of its formation mechanism, properties, and subsequent reactivity is critical for process optimization, byproduct control, and the development of related catalytic systems. This guide provides the foundational knowledge required for researchers and developers to effectively work with and understand the role of this versatile chemical species.

References

-

PubChem. This compound | C6H12O4S | CID 14004329. National Institutes of Health. [Link]

- Google Patents.

-

SpringerLink. Biocatalytic sulfation of aromatic and aliphatic alcohols catalyzed by arylsulfate sulfotransferases. PMC - NIH. [Link]

-

PMC - NIH. Chemical Sulfation of Small Molecules – Advances and Challenges. [Link]

-

Chemsrc. Sulfuric acid hydrogen cyclohexyl ester | CAS#:3233-51-0. [Link]

-

PubChem. Cyclohexyl sulfate | C6H11O4S- | CID 22497783. National Institutes of Health. [Link]

-

Organic Syntheses. cyclohexylbenzene - Organic Syntheses Procedure. [Link]

-

Doc Brown's Chemistry. hydration of an alkene Reaction of ALKENES with concentrated sulfuric acid. [Link]

-

Chemguide. alkenes and sulphuric (sulfuric) acid. [Link]

-

YouTube. Alkyl Sulfonates: Preparation and Reactions. [Link]

-

PubChemLite. Cyclohexanol, 4-(2-(n-methyl)aminopropyl)-, sulfate. [Link]

-

PubChem. Cyclohexyl hydrogen sulfite | C6H12O3S | CID 20537590. National Institutes of Health. [Link]

- Google Patents.

-

Wikipedia. Cyclohexylbenzene. [Link]

-

Stanford Chemicals. Cyclohexanol: Versatile Applications in Different Fields and its Production Method. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. US3988379A - Manufacture of cyclohexanol from cyclohexene - Google Patents [patents.google.com]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. This compound | C6H12O4S | CID 14004329 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. hydration of an alkene Reaction of ALKENES with concentrated sulfuric acid alkyl hydrogensulfate salts hydrolysis to form alcohols advanced A level organic chemistry revision notes doc brown [docbrown.info]

- 7. US5281366A - Process for the preparation of secondary alkyl sulfate-containing surfactant compositions - Google Patents [patents.google.com]

- 8. Chemical Sulfation of Small Molecules – Advances and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cyclohexanol: Versatile Applications in Different Fields and its Production Method_Chemicalbook [chemicalbook.com]

- 10. Cyclohexylbenzene - Wikipedia [en.wikipedia.org]

- 11. echemi.com [echemi.com]

- 12. fishersci.com [fishersci.com]

molecular structure of Cyclohexyl hydrogen sulfate

An In-depth Technical Guide to the Molecular Structure of Cyclohexyl Hydrogen Sulfate

Abstract

This technical guide provides a comprehensive examination of the molecular structure of this compound. Intended for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with empirical data to deliver a thorough structural elucidation. We will explore the molecule's fundamental chemical identity, detail the spectroscopic techniques for its characterization, analyze its three-dimensional conformational preferences, and present standardized protocols for its analysis. The guide is structured to explain not just the structural features but also the underlying chemical principles and experimental causality, ensuring a robust and self-validating understanding of this compound.

Chemical Identity and Representation

A precise understanding of a molecule begins with its unambiguous identification. This compound is an organic sulfate ester that serves as a significant intermediate in various chemical syntheses, including the production of cyclohexanol from cyclohexene.[1][2] Its identity is established through a collection of standardized nomenclature and structural codes essential for database searching and computational modeling.

Table 1: Key Chemical Identifiers for this compound

| Identifier | Value | Source |

| IUPAC Name | This compound | [1][3] |

| CAS Number | 3233-51-0 | [1][3] |

| Molecular Formula | C₆H₁₂O₄S | [1][3] |

| Molecular Weight | 180.22 g/mol | [1][3] |

| Canonical SMILES | C1CCC(CC1)OS(=O)(=O)O | [3] |

| InChI | InChI=1S/C6H12O4S/c7-11(8,9)10-6-4-2-1-3-5-6/h6H,1-5H2,(H,7,8,9) | [3] |

| InChIKey | UCZUCGRGTXIWLR-UHFFFAOYSA-N | [1][3] |

These identifiers provide a universal language for chemists and software to recognize and interact with the molecule's two-dimensional representation. The SMILES and InChI formats are particularly crucial for cheminformatics and computational analysis.

Spectroscopic Characterization: The Empirical Framework

The elucidation of a molecular structure is fundamentally an empirical process. A combination of spectroscopic techniques provides a detailed map of the atomic connectivity and chemical environment. The following sections describe the expected outcomes and methodologies for the analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule.[1]

In the proton NMR spectrum of this compound, the signals are influenced by the potent electron-withdrawing effect of the adjacent sulfate group (-OSO₃H).[1]

-

C1-Proton (Methine): The single proton on the carbon atom directly bonded to the sulfate group (C1-H) is the most deshielded. Its resonance is expected to appear significantly downfield, typically in the range of δ 4.0-4.5 ppm. This signal would appear as a multiplet due to coupling with the adjacent methylene protons on C2 and C6.

-

Cyclohexyl Protons: The remaining ten protons on the cyclohexane ring will produce a complex series of overlapping multiplets in the upfield region, generally between δ 1.2-2.0 ppm.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule.

-

C1-Carbon: The carbon atom bonded to the sulfate group is highly deshielded and will resonate at the lowest field, typically in the range of δ 75-85 ppm.

-

Other Cyclohexyl Carbons: The other carbon atoms of the ring (C2/C6, C3/C5, and C4) will appear at higher fields, generally between δ 20-40 ppm.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Multiplicity |

| C1-H | 4.0 - 4.5 | - | Multiplet |

| C2,3,4,5,6-H | 1.2 - 2.0 | - | Overlapping Multiplets |

| C1 | - | 75 - 85 | - |

| C2, C6 | - | 30 - 40 | - |

| C3, C5 | - | 20 - 30 | - |

| C4 | - | 25 - 35 | - |

Protocol 1: NMR Spectrum Acquisition

-

Sample Preparation: Dissolve 5-10 mg of purified this compound in ~0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.

-

Instrument Setup: Place the sample in a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Tune and shim the instrument to optimize magnetic field homogeneity.

-

Acquire a standard one-dimensional proton spectrum using a 90° pulse.

-

Set a spectral width of approximately 12 ppm, centered around 6 ppm.

-

Collect 16-32 scans with a relaxation delay of 2-5 seconds.

-

-

¹³C NMR Acquisition:

-

Switch the probe to the carbon channel.

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set a spectral width of approximately 220 ppm.

-

Collect a sufficient number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the chemical shift scale using the residual solvent signal or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

FT-IR spectroscopy is a rapid and effective method for identifying the key functional groups within a molecule.[1] The spectrum of this compound is dominated by vibrations associated with the sulfate moiety and the alkane framework.[1]

Table 3: Characteristic IR Absorption Bands

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H (Sulfate) | Stretching | 3200 - 3500 | Broad, Medium |

| C-H (Cyclohexane) | Stretching | 2850 - 2950 | Strong |

| S=O (Sulfate) | Asymmetric Stretch | 1350 - 1400 | Strong |

| S=O (Sulfate) | Symmetric Stretch | 1150 - 1200 | Strong |

| C-O (Ester) | Stretching | 1000 - 1050 | Strong |

| S-O (Ester) | Stretching | 800 - 900 | Medium |

The presence of strong absorption bands in the 1150-1400 cm⁻¹ region is highly diagnostic for the sulfate group.

Protocol 2: FT-IR Spectrum Acquisition (ATR Method)

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean. Collect a background spectrum of the empty crystal.

-

Sample Application: Place a small amount of the solid or liquid this compound sample directly onto the ATR crystal.

-

Spectrum Collection: Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal.

-

Acquisition: Co-add 16-32 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

-

Data Processing: The resulting spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance plot.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering further structural confirmation. For a polar, acidic compound like this compound, Electrospray Ionization (ESI) in negative ion mode is the preferred method.

-

Molecular Ion: The primary ion observed would be the deprotonated molecule, [M-H]⁻, at an m/z corresponding to a mass of 179.04.[4]

-

Key Fragmentation: A characteristic fragmentation pathway for sulfate esters is the loss of sulfur trioxide (SO₃, 80 Da). This would result in a significant fragment ion at m/z 99.08, corresponding to the cyclohexoxide anion.

Workflow for Structural Elucidation

The following diagram illustrates the logical workflow for combining spectroscopic data to determine the molecular structure.

Caption: Conformational equilibrium of this compound.

Conclusion

The molecular structure of this compound is comprehensively defined by a combination of its chemical connectivity and its three-dimensional conformational preferences. Spectroscopic methods such as NMR, IR, and Mass Spectrometry provide the definitive empirical evidence for its covalent framework and the presence of the key sulfate functional group. Furthermore, fundamental principles of stereochemistry dictate that the molecule exists predominantly in a chair conformation with the bulky hydrogen sulfate substituent occupying the more stable equatorial position to avoid destabilizing 1,3-diaxial steric interactions. This detailed structural understanding is paramount for predicting its reactivity, physical properties, and potential biological activity in advanced research and development applications.

References

-

This compound | C6H12O4S | CID 14004329 - PubChem. [Link]

-

Cyclohexyl sulfate | C6H11O4S- | CID 22497783 - PubChem. [Link]

- EP0053847A1 - Process for the preparation of cyclohexanol and/or cyclohexanone - Google P

-

4.8: Conformations of Monosubstituted Cyclohexanes - Chemistry LibreTexts. [Link]

-

Conformational Analysis of Monosubstituted Cyclohexane - St. Paul's Cathedral Mission College. [Link]

-

Monosubstituted Cyclohexanes - YouTube. [Link]

-

4.7: Conformations of Monosubstituted Cyclohexanes - Chemistry LibreTexts. [Link]

-

Monosubstituted cyclohexane (video) - Khan Academy. [Link]

-

cyclohexylbenzene - Organic Syntheses Procedure. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. EP0053847A1 - Process for the preparation of cyclohexanol and/or cyclohexanone - Google Patents [patents.google.com]

- 3. This compound | C6H12O4S | CID 14004329 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Cyclohexyl sulfate | C6H11O4S- | CID 22497783 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Chemical Reactivity of Cyclohexyl Hydrogen Sulfate: A Technical Guide for Researchers

Abstract

Cyclohexyl hydrogen sulfate, an organic sulfate monoester, serves as a pivotal yet often un-isolated intermediate in synthetic organic chemistry. Its significance is most pronounced in the industrial hydration of cyclohexene to cyclohexanol, a cornerstone reaction for the production of precursors for nylon and other polymers. This guide provides an in-depth exploration of the chemical reactivity of this compound, moving beyond its transient role to detail its synthesis, stability, and diverse reaction pathways. We will examine its formation via electrophilic addition, its subsequent hydrolysis, its potential as an alkylating agent, and its thermal decomposition characteristics. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this reactive intermediate, supported by mechanistic insights, detailed experimental protocols, and authoritative references.

Introduction: The Central Role of a Reactive Intermediate

Organic sulfate esters are a class of compounds of immense interest, found in essential biomolecules and widely used as anionic surfactants.[1] this compound (C₆H₁₂O₄S, CAS No: 3233-51-0) exemplifies the utility of this functional group in synthetic transformations.[1] While stable enough to be characterized, its primary role is that of a reactive intermediate, formed during the acid-catalyzed reaction between cyclohexene and sulfuric acid.[1][2][3] Understanding the delicate balance of its formation and subsequent reactions is critical for controlling the outcome of one of the fundamental processes in industrial organic chemistry: the conversion of alkenes to alcohols.[1][2] This guide will dissect the chemical behavior of this compound, providing the foundational knowledge required to manipulate its reactivity for synthetic advantage.

Synthesis via Electrophilic Addition

The most direct and common synthesis of this compound involves the electrophilic addition of concentrated sulfuric acid to cyclohexene.[1][3] This reaction is typically performed at cold temperatures to manage its exothermicity and minimize side reactions.

Mechanism of Formation: The reaction proceeds through a well-established two-step electrophilic addition mechanism.[1][4][5]

-

Electrophilic Attack and Carbocation Formation: The sulfuric acid molecule acts as the electrophile. The electron-rich pi (π) bond of the cyclohexene double bond attacks one of the partially positive hydrogen atoms of sulfuric acid. This protonates the double bond, leading to the formation of a secondary cyclohexyl carbocation and a hydrogensulfate (HSO₄⁻) anion.[1][5] This initial protonation is the rate-determining step of the reaction.[6]

-

Nucleophilic Capture: The newly formed hydrogensulfate anion acts as a nucleophile, attacking the electron-deficient carbocation.[1] This step completes the addition, forming the neutral this compound molecule.

Physicochemical Properties and Stability

While often generated and consumed in situ, understanding the properties of this compound is key to controlling its reactivity.

General Properties

The fundamental properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 3233-51-0 | [1][4] |

| Molecular Formula | C₆H₁₂O₄S | [1][4] |

| Molecular Weight | 180.22 g/mol | [1][4] |

| IUPAC Name | This compound | [1][4] |

Stability Profile

-

Thermal Stability: this compound is susceptible to thermal decomposition at elevated temperatures. Analogous to sulfuric acid itself, which decomposes to SO₃ and H₂O above ~130-150°C, the alkyl sulfate ester will decompose, releasing sulfur trioxide (SO₃) and cyclohexanol.[1][7] This decomposition pathway is a critical consideration in distillation and high-temperature applications.

-

Hydrolytic Stability: As a sulfate monoester, it is markedly resistant to spontaneous hydrolysis in neutral water at ambient temperatures.[1] However, hydrolysis is readily achieved by heating with excess water, a reaction that underpins its primary industrial application.[2][8][9] The acidic nature of the molecule itself can catalyze this process to some extent.

-

Acidic/Basic Conditions: The molecule contains a strongly acidic proton on the sulfate group, making the compound itself corrosive and reactive towards bases. Under strongly acidic conditions (e.g., in concentrated H₂SO₄), the intermediate carbocation is stabilized, facilitating spectroscopic identification.[1][10]

Key Reactions and Mechanisms

The reactivity of this compound is dominated by the chemistry of the sulfate ester functional group, which can act as an excellent leaving group.

Hydrolysis to Cyclohexanol

The most significant reaction of this compound is its hydrolysis to form cyclohexanol. This reaction completes the overall hydration of cyclohexene.[1][2]

Mechanism: The hydrolysis is typically conducted by warming or boiling the reaction mixture with water.[8][9] It proceeds via a nucleophilic substitution mechanism, likely Sₙ1, given the secondary carbon center and the good leaving group (hydrogensulfate).[8]

-

Leaving Group Departure: The C-O bond cleaves, with the stable hydrogensulfate anion (HSO₄⁻) acting as the leaving group. This generates the same secondary cyclohexyl carbocation intermediate formed during the initial synthesis.

-

Nucleophilic Attack by Water: A water molecule from the solvent acts as a nucleophile, attacking the carbocation.

-

Deprotonation: A final, rapid deprotonation of the resulting oxonium ion by another water molecule yields cyclohexanol and regenerates the acid catalyst (in the form of H₃O⁺).

Reactivity with Nucleophiles: An Alkylating Agent

While hydrolysis is the most common fate, the hydrogensulfate group's ability to act as a good leaving group opens up other possibilities. Research has shown that monoalkyl sulfates can serve as efficient alkylating agents for other oxygen and nitrogen nucleophiles in water at moderately elevated temperatures.[1] This reactivity pathway, involving C-O bond cleavage, can be significantly faster than hydrolysis.[1]

This implies that in a solution containing other nucleophiles (e.g., alcohols, amines), this compound can act as a cyclohexylating agent , transferring the cyclohexyl group to the nucleophile. This is a critical consideration for reaction design, as it presents a potential side reaction or a synthetic opportunity. The reaction is analogous to Sₙ1/Sₙ2 reactions of alkyl halides, where the bulky hydrogensulfate anion replaces a halide as the leaving group.

Radical Reactions

In the presence of strong oxidizing agents that can generate the sulfate radical anion (SO₄•⁻), this compound can undergo radical reactions. The dominant pathway for a saturated ring system is hydrogen atom abstraction (HAT) from one of the C-H bonds on the cyclohexane ring, forming a cyclohexyl radical and bisulfate (HSO₄⁻).[1] The electron-withdrawing nature of the -OSO₃H group influences the regioselectivity of this abstraction.

Experimental Protocols

The following protocols are designed to be self-validating, providing clear steps and rationale for the synthesis and subsequent use of this compound as an intermediate.

Protocol: Synthesis of Cyclohexanol from Cyclohexene via this compound Intermediate

This two-stage procedure first forms the alkyl hydrogen sulfate intermediate, which is then hydrolyzed in situ to the final alcohol product.[9]

Causality: Concentrated sulfuric acid is used initially to provide a high concentration of the electrophile for the addition reaction.[11] The mixture is then diluted and heated, which shifts the equilibrium towards hydrolysis, driving the formation of cyclohexanol.[2][11]

Materials:

-

Cyclohexene

-

Concentrated Sulfuric Acid (98%)

-

Deionized Water

-

Saturated Sodium Chloride Solution

-

10% Sodium Carbonate Solution

-

Anhydrous Sodium Sulfate

-

Boiling Chips

Procedure:

-

Formation of Intermediate: In a fume hood, place a 250 mL round-bottom flask in an ice-water bath. Add 20 mL of cyclohexene to the flask. Slowly, and with constant swirling, add 25 mL of cold, concentrated sulfuric acid dropwise. Maintain the temperature below 15°C. After addition is complete, swirl the flask in the ice bath for an additional 15 minutes to ensure complete formation of this compound.

-

Hydrolysis: Carefully transfer the reaction mixture to a 500 mL beaker containing 150 mL of deionized water and a few boiling chips. Heat the mixture gently to boiling and maintain a gentle boil for 10 minutes.

-

Workup & Isolation: Cool the mixture to room temperature. Transfer the mixture to a separatory funnel. The cyclohexanol will form the upper organic layer.

-

Washing: Drain and discard the lower aqueous layer. Wash the organic layer sequentially with:

-

25 mL of water

-

25 mL of 10% sodium carbonate solution (Caution: Vent frequently to release CO₂ pressure)

-

25 mL of saturated sodium chloride solution

-

-

Drying: Transfer the crude cyclohexanol to a clean, dry Erlenmeyer flask. Add a small amount of anhydrous sodium sulfate and swirl. Let it stand for 10-15 minutes until the liquid is clear.

-

Purification: Decant the dried liquid into a distillation apparatus and perform a simple distillation. Collect the fraction boiling between 159-162°C.

Analytical Characterization

Confirming the formation of this compound, even transiently, relies on modern spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool for identification. The proton attached to the oxygen-bearing carbon (H-1) is significantly deshielded by the electron-withdrawing sulfate group and will resonate at a lower field (higher ppm) compared to the other protons on the cyclohexane ring.[1] Recent research has successfully used 60 MHz NMR to identify the compound in highly acidic media that stabilize the carbocation intermediate.[10]

| Technique | Expected Observation for this compound |

| ¹H NMR | Signal for H-1 (proton on C-O) shifted downfield from other cyclohexyl protons. |

| FT-IR | Strong S=O stretch (~1400-1300 cm⁻¹), S-O stretch (~1200-1100 cm⁻¹), Broad O-H stretch. |

Safety and Handling

This compound is a strong, corrosive acid and should be handled with appropriate precautions. Its reactivity profile is dominated by its parentage from concentrated sulfuric acid.

-

Personal Protective Equipment (PPE): Always use in a certified chemical fume hood. Wear an acid-resistant lab coat, splash goggles, a face shield, and acid-resistant gloves (e.g., butyl rubber, Viton®).[12][13]

-

Handling: Avoid contact with water unless intentionally performing hydrolysis, as the reaction can be violent and exothermic.[12] Do not store near combustible materials or bases.[12] Use glass or other corrosion-resistant equipment.

-

Spills: Neutralize spills with a weak base like sodium bicarbonate, ensuring the area is well-ventilated.

-

Waste Disposal: Acidic waste must be neutralized before disposal in accordance with local environmental regulations.

Conclusion

This compound is more than a fleeting intermediate; it is a versatile chemical entity whose reactivity is central to major industrial processes. Its formation via electrophilic addition and subsequent hydrolysis represents a classic and efficient pathway for alkene hydration. However, a deeper understanding reveals its potential as a cyclohexylating agent, capable of reacting with various nucleophiles through C-O bond cleavage. By mastering the conditions that govern its formation, stability, and reaction pathways, researchers can effectively control its chemical fate, either leveraging it as a transient intermediate for alcohol synthesis or potentially exploiting its alkylating properties for novel molecular construction.

References

-

Standard Operating Procedure: Sulfuric Acid. (n.d.). University of California, Santa Barbara. [Link]

-

alkenes and sulphuric (sulfuric) acid. (n.d.). Chemguide. [Link]

-

Chemical Sulfation of Small Molecules – Advances and Challenges. (2010). PMC - NIH. [Link]

-

The Synthesis of Alkenes: The Dehydration of Cyclohexanol. (n.d.). University of Wisconsin-Madison. [Link]

-

Structural identification of this compound with 60 MHz NMR. (n.d.). University of Wisconsin-Stout. [Link]

-

Experiment 8 Preparation of Cyclohexene From Cyclohexanol. (n.d.). Scribd. [Link]

-

Preparation of cyclohexene. (n.d.). Royal Society of Chemistry. [Link]

-

Sulfuric Acid Reactions with Alkenes. (n.d.). Scribd. [Link]

-

Reactions of Alkenes. (n.d.). University of Calgary. [Link]

-

This compound | C6H12O4S | CID 14004329. (n.d.). PubChem - NIH. [Link]

-

Alkene + H2SO4 + H2O. (2020). YouTube. [Link]

-

How does sulfuric acid react to heating?. (2016). Chemistry Stack Exchange. [Link]

-

Lecture Notes on Electrophilic Addition to Alkenes. Part II. (n.d.). University of Massachusetts Lowell. [Link]

-

Activity and Stability of Sulfuric Acid Decomposition Catalysts for Thermochemical Water Splitting Cycles. (n.d.). Savannah River National Laboratory. [Link]

-

SiC mesoporous membranes for sulfuric acid decomposition at high temperatures in the iodine–sulfur process. (2020). PMC - NIH. [Link]

-

Review of Sulfuric Acid Decomposition Processes for Sulfur-Based Thermochemical Hydrogen Production Cycles. (2020). MDPI. [Link]

-

3.4 Alkenes. (n.d.). chemrevise. [Link]

-

Hydration of Alkenes With Aqueous Acid. (2023). Master Organic Chemistry. [Link]

-

Safe Handling Guide: Sulfuric Acid. (n.d.). CORECHEM Inc. [Link]

Sources

- 1. Monoalkyl sulfates as alkylating agents in water, alkylsulfatase rate enhancements, and the “energy-rich” nature of sulfate half-esters - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. Chemical Sulfation of Small Molecules – Advances and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. hydration of an alkene Reaction of ALKENES with concentrated sulfuric acid alkyl hydrogensulfate salts hydrolysis to form alcohols advanced A level organic chemistry revision notes doc brown [docbrown.info]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. crab.rutgers.edu [crab.rutgers.edu]

- 9. chemrevise.org [chemrevise.org]

- 10. people.chem.umass.edu [people.chem.umass.edu]

- 11. Electrophilic Addition to Alkenes II. [people.wou.edu]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. quora.com [quora.com]

A Theoretical and Computational Guide to Alkene Sulfation: Mechanisms, Regioselectivity, and In Silico Prediction

Introduction: The Enduring Relevance of Alkene Sulfation in Science and Drug Development

Sulfation, the addition of a sulfonate group (–SO₃H) to a molecule, is a fundamental transformation in both industrial chemistry and biological systems. The sulfation of alkenes, in particular, represents a versatile reaction for the synthesis of a wide range of compounds, from surfactants and detergents to specialty chemicals. In the realm of pharmacology and drug development, the enzymatic sulfation of xenobiotics and endogenous molecules, catalyzed by sulfotransferase (SULT) enzymes, is a critical Phase II metabolic pathway that governs the detoxification, bioactivation, and overall fate of numerous drugs.[1] A deep understanding of the underlying mechanisms of alkene sulfation is therefore paramount for researchers, scientists, and drug development professionals seeking to control chemical reactions and predict metabolic outcomes.

This in-depth technical guide provides a comprehensive exploration of the theoretical studies of alkene sulfation. Moving beyond a simple recitation of facts, we will delve into the causality behind reaction pathways, the computational methodologies used to elucidate these mechanisms, and the practical application of this knowledge in predicting the regioselectivity and stereoselectivity of sulfation. This guide is designed to be a self-validating system, grounding its claims in authoritative sources and providing detailed protocols for in silico investigation.

The Reaction Landscape: Unraveling the Mechanisms of Alkene Sulfation